3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
892264-93-6 |
|---|---|
Molecular Formula |
C23H19N3O6 |
Molecular Weight |
433.42 |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O6/c1-31-17-10-11-20(21(13-17)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-16(12-15)26(29)30/h3-13H,14H2,1-2H3 |
InChI Key |
ZAAOYQDKRMBMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(2,4-Dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various research findings and data.
Chemical Structure and Properties
- Molecular Formula : C23H19N3O6
- Molecular Weight : 433.42 g/mol
- CAS Number : 892264-93-6
The compound features a quinazoline core substituted with a dimethoxyphenyl group and a nitrobenzyl moiety, which contribute to its biological efficacy.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted the ability of quinazoline-2,4(1H,3H)-diones to inhibit the growth of various human tumor cell lines. The average logGI50 values for several derivatives ranged from -6.1 to -6.44, indicating potent antitumor activity【2†source】.
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound | Average logGI50 | Cell Lines Tested |
|---|---|---|
| 60 | -6.1 | 60 human tumor lines |
| 65 | -6.13 | 60 human tumor lines |
| 69 | -6.44 | 60 human tumor lines |
| 72 | -6.39 | 60 human tumor lines |
| 86 | -6.45 | 60 human tumor lines |
The structure-activity relationship (SAR) analyses suggest that specific substitutions at the D1 (6-position), D2 (3-position), and D3 (7-position) significantly influence the activity【2†source】【4†source】.
Antimicrobial Activity
In addition to anticancer effects, quinazoline derivatives also demonstrate antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, compounds exhibited moderate activity against various strains【4†source】.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Target Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound 14a | Candida albicans | 11 | 80 |
These findings indicate that compound 13 shows significant inhibition against Staphylococcus aureus and Escherichia coli, comparable to standard antibacterial drugs like ampicillin【4†source】.
Case Studies
Several case studies have been conducted to explore the biological activities of quinazoline derivatives:
- Antitumor Efficacy : A study synthesized a series of quinazoline derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity【2†source】【5†source】.
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of quinazoline derivatives against resistant bacterial strains. The findings demonstrated that some compounds effectively inhibited bacterial growth, suggesting potential therapeutic applications in combating antibiotic resistance【4†source】【5†source】.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study focused on a series of quinazoline-2,4(1H,3H)-dione derivatives demonstrated their potential as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The findings revealed moderate antimicrobial activity among the derivatives tested, with some compounds showing broad-spectrum efficacy compared to standard antibiotics .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Activity Against | Remarks |
|---|---|---|
| Compound 13 | Broad-spectrum | Effective against multiple strains |
| Compound 15 | Moderate | Comparable to standard drugs |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. Specifically, derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit the growth of various human tumor cell lines. The average logGI50 values for several derivatives ranged from -6.1 to -6.44, indicating potent antitumor activity.
Table 2: Antitumor Activity of Quinazoline Derivatives
| Compound | Average logGI50 | Cell Lines Tested |
|---|---|---|
| Compound 60 | -6.1 | 60 human tumor lines |
| Compound 65 | -6.13 | 60 human tumor lines |
| Compound 69 | -6.44 | 60 human tumor lines |
| Compound 72 | -6.39 | 60 human tumor lines |
| Compound 86 | -6.45 | 60 human tumor lines |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analyses suggest that specific substitutions on the quinazoline ring significantly influence biological activity. Modifications at the D1 (6-position), D2 (3-position), and D3 (7-position) have been correlated with enhanced potency against both bacterial strains and cancer cell lines .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing quinazoline-2,4-dione derivatives like 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione?
Answer:
The synthesis typically involves cyclization of substituted anthranilic acid derivatives or 2-aminobenzamides. Key steps include:
- Cyclization with triphosgene : For example, reacting 2-amino-N-benzyloxybenzamides with triphosgene in anhydrous THF yields 3-benzyloxyquinazoline-2,4-dione intermediates, followed by debenzylation with HBr/glacial acetic acid .
- Nitration : Post-synthetic nitration using low-temperature HNO₃/H₂SO₄ mixtures to introduce nitro groups at specific positions, as seen in 6-nitroquinazoline derivatives .
- Green chemistry approaches : Substituting phosgene with CO₂ in the presence of catalysts (e.g., DBU) to reduce toxicity and waste .
Advanced: How can structural discrepancies in quinazoline derivatives be resolved using spectroscopic and crystallographic techniques?
Answer:
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry. For example, resolving ambiguities in nitro-group positioning by analyzing bond lengths and angles in crystal structures .
- 2D NMR (COSY, HSQC, HMBC) : Assigns proton and carbon signals in complex substituent patterns (e.g., distinguishing methoxy vs. nitrobenzyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
Basic: What biological activities are associated with quinazoline-2,4-dione derivatives, and how are these assessed experimentally?
Answer:
Common activities include antimicrobial , anticancer , and anti-inflammatory properties. Methodologies:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with controls like ciprofloxacin .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, compared to cisplatin .
- Anti-inflammatory testing : Carrageenan-induced paw edema models in rodents, monitoring COX-2 inhibition via ELISA .
Advanced: What mechanistic insights exist for the anticancer activity of nitro-substituted quinazoline derivatives?
Answer:
- Enzyme inhibition : Targeting thymidylate synthase (TS) or poly(ADP-ribose) polymerase (PARP) via competitive binding, validated via enzyme kinetics (Lineweaver-Burk plots) and molecular docking .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify caspase-3/7 activation and mitochondrial membrane depolarization .
- Cell cycle arrest : Western blotting for cyclin-dependent kinase (CDK) inhibitors (e.g., p21) and phase-specific markers (e.g., phosphorylated Rb) .
Advanced: How can researchers address contradictions in reported synthetic yields or bioactivity data for quinazoline derivatives?
Answer:
- Reaction condition optimization : Varying solvents (DMF vs. THF), temperatures, or catalysts (e.g., Lewis acids) to reproduce literature yields .
- Bioassay standardization : Using identical cell lines (ATCC-verified), passage numbers, and positive controls to minimize variability in IC₅₀ values .
- Meta-analysis : Comparing substituent effects (e.g., electron-withdrawing nitro vs. methoxy groups) on activity trends across studies .
Advanced: What strategies are employed to optimize the pharmacokinetic properties of quinazoline-2,4-diones?
Answer:
- Structural modifications : Introducing hydrophilic groups (e.g., sulfonamides) to improve solubility or PEGylation for prolonged half-life .
- Prodrug design : Masking polar functionalities (e.g., esterification of hydroxyl groups) to enhance bioavailability .
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites for CYP450-mediated degradation .
Advanced: How can the environmental impact of quinazoline synthesis be mitigated?
Answer:
- Solvent substitution : Replacing dichloromethane with cyclopentyl methyl ether (CPME) or ethanol .
- Catalytic systems : Using recyclable catalysts (e.g., magnetic nanoparticles) to reduce metal waste .
- Degradation studies : HPLC-MS monitoring of hydrolysis/byproducts under simulated environmental conditions (pH, UV exposure) .
Basic: What analytical techniques are critical for characterizing quinazoline-2,4-dione derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
